![molecular formula C26H45NO7SSe B1201567 Tauroselcholic acid se-75 CAS No. 75018-70-1](/img/structure/B1201567.png)
Tauroselcholic acid se-75
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Selenium (75Se) tauroselcholic acid is a corticosteroid hormone.
Applications De Recherche Scientifique
Diagnostic Utility in Bile Acid Diarrhoea (BAD) and Malabsorption
Tauroselcholic Acid Se-75, also known as SeHCAT, is a radiopharmaceutical primarily used in diagnosing Bile Acid Diarrhoea (BAD) and Bile Acid Malabsorption (BAM). Recent studies have shown that SeHCAT scanning is a powerful tool in diagnosing these conditions, which are often overlooked despite being a common cause of chronic diarrhea. A 2017 study by Kurien et al. highlighted its effectiveness in diagnosing BAD/BAM, emphasizing new evidence supporting its use since previous reviews (Kurien, Thurgar, Davies, Akehurst, & Andreyev, 2017)(source).
Cost-Effectiveness in Healthcare
SeHCAT's cost-effectiveness in healthcare systems has been evaluated. A 2022 study by Westwood et al. concluded that using SeHCAT for investigating adults with chronic unexplained diarrhea resulted in cost-effective diagnostic strategies, especially when considering treatment response rates and quality-adjusted life-year gains (Westwood, Ramos, Armstrong, Ryczek, Penton, Holleman, Noake, & Al, 2022)(source).
Enhanced Diagnostic Techniques
Advancements in diagnostic techniques involving SeHCAT have been researched. Willson and Meades (2022) evaluated the use of uncollimated gamma camera measurements in SeHCAT studies, offering a practical and robust method for retention calculation, potentially leading to improved diagnostic accuracy and patient safety (Willson & Meades, 2022)(source).
Variability and Standardization in Clinical Use
Research by Summers et al. (2016) on SeHCAT provision and practice across the UK highlighted the variability in its clinical use, pointing to a need for standardized patient care-pathways and better understanding of optimal management strategies for BAM (Summers, Peacock, Coker, McMillan, Ofuya, Lewis, Keevil, Logan, Mclaughlin, & Reid, 2016)(source).
Link to Other Conditions
A study by Kwok et al. (2017) found a high prevalence of non-alcoholic fatty liver disease (NAFLD) in patients with BAM, suggesting a potential link between these conditions and indicating the importance of considering BAM in patients with NAFLD (Kwok, Li, Coster, Brunt, Corrigan, & Baburajan, 2017)(source).
Propriétés
Numéro CAS |
75018-70-1 |
---|---|
Nom du produit |
Tauroselcholic acid se-75 |
Formule moléculaire |
C26H45NO7SSe |
Poids moléculaire |
590.6 g/mol |
Nom IUPAC |
2-[[2-[(2S)-2-[(3R,5S,7R,8R,9S,10S,12S,13S,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]propyl](75Se)selanylacetyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C26H45NO7SSe/c1-15(13-36-14-23(31)27-8-9-35(32,33)34)18-4-5-19-24-20(12-22(30)26(18,19)3)25(2)7-6-17(28)10-16(25)11-21(24)29/h15-22,24,28-30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34)/t15-,16+,17-,18-,19+,20+,21-,22+,24+,25+,26-/m1/s1/i36-4 |
Clé InChI |
JCMLWGQJPSGGEI-DJQDYNOGSA-N |
SMILES isomérique |
C[C@H](C[75Se]CC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
SMILES |
CC(C[Se]CC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
SMILES canonique |
CC(C[Se]CC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Synonymes |
(75)seleno-homocholic acid-taurine 23-seleno-25-homotaurocholic acid Se(75)HCAT Se-HCAT SeHCAT selenium-75 homocholic acid taurine tauro-23-selena-25-homotaurocholic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.